

# Fluorescence Properties of Oxidized Dihydrorhodamine 123: A Technical Guide

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## Compound of Interest

Compound Name: Dihydrorhodamine 123

Cat. No.: B035253

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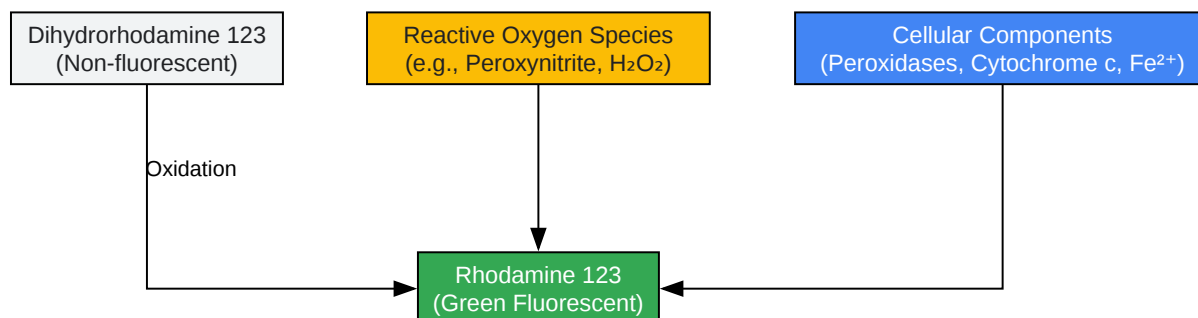
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dihydrorhodamine 123** (DHR 123) is a cell-permeant fluorogenic probe widely utilized for the detection of intracellular reactive oxygen species (ROS). In its native state, DHR 123 is a non-fluorescent molecule. However, upon entry into a cell, it can be oxidized by certain ROS, converting it into its fluorescent derivative, Rhodamine 123 (R123). This conversion serves as a robust indicator of oxidative stress. The resulting fluorescent molecule, R123, primarily accumulates in the mitochondria due to the mitochondrial membrane potential, making DHR 123 particularly useful for assessing mitochondrial ROS production.<sup>[1][2][3]</sup> This guide provides an in-depth overview of the core fluorescence properties of oxidized DHR 123, detailed experimental protocols, and its application in cellular signaling pathways.

## Mechanism of Action

The fundamental principle of DHR 123 as a ROS probe lies in its irreversible oxidation to Rhodamine 123. This reaction is not mediated by all ROS directly. While species like peroxynitrite and hydroxyl radicals can oxidize DHR 123, major species like hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) require the presence of cellular components such as peroxidases or cytochrome c for the reaction to proceed.<sup>[4][5][6]</sup> This multi-step process makes DHR 123 a sensitive indicator of overall intracellular oxidative activity rather than a specific ROS type.



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Caption: Oxidation of non-fluorescent **Dihydrorhodamine 123** to fluorescent Rhodamine 123.

## Core Fluorescence Properties of Rhodamine 123 (Oxidized DHR 123)

The fluorescence characteristics of Rhodamine 123 can vary slightly depending on the solvent environment. The key quantitative spectral properties are summarized below for easy comparison.

Property	Value	Solvent/Condition	Reference(s)
Excitation Maximum ( $\lambda_{ex}$ )	~500-507 nm	General/PBS	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>
505 nm	Methanol (MeOH)	<a href="#">[8]</a> <a href="#">[9]</a>	
508-512 nm	Not specified	<a href="#">[10]</a> <a href="#">[11]</a>	
511 nm	Ethanol (EtOH)	<a href="#">[12]</a>	
Emission Maximum ( $\lambda_{em}$ )	~528-536 nm	General/PBS	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[10]</a>
534 nm	Methanol (MeOH), Ethanol (EtOH)	<a href="#">[8]</a> <a href="#">[12]</a>	
~560 nm	Tunable as a laser dye	<a href="#">[9]</a> <a href="#">[13]</a>	
Molar Extinction Coefficient ( $\epsilon$ )	78,800 M <sup>-1</sup> cm <sup>-1</sup>	at 500 nm	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
97,000 M <sup>-1</sup> cm <sup>-1</sup>	at 505 nm in Methanol (MeOH)	<a href="#">[8]</a>	
85,200 M <sup>-1</sup> cm <sup>-1</sup>	at 511.8 nm	<a href="#">[11]</a> <a href="#">[14]</a>	
86,000 M <sup>-1</sup> cm <sup>-1</sup>	Not specified	<a href="#">[15]</a>	
Fluorescence Quantum Yield ( $\Phi$ )	0.90	Ethanol (EtOH)	<a href="#">[9]</a> <a href="#">[11]</a> <a href="#">[14]</a>
0.98	Not specified	<a href="#">[15]</a> <a href="#">[16]</a>	

## Experimental Protocols

The following sections provide a generalized methodology for measuring intracellular ROS using DHR 123, primarily with flow cytometry, which is a common application.

## Reagent Preparation

- **DHR 123 Stock Solution:** Prepare a stock solution of DHR 123 at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
- **Storage:** Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- **Working Solution:** On the day of the experiment, dilute the stock solution to a final working concentration. A common starting point is a 1:1000 dilution in a suitable buffer like phosphate-buffered saline (PBS) or serum-free medium.<sup>[5][6]</sup> The optimal final concentration for cell loading typically ranges from 1 µM to 10 µM and should be determined empirically for the specific cell type and experimental conditions.<sup>[7][17]</sup>

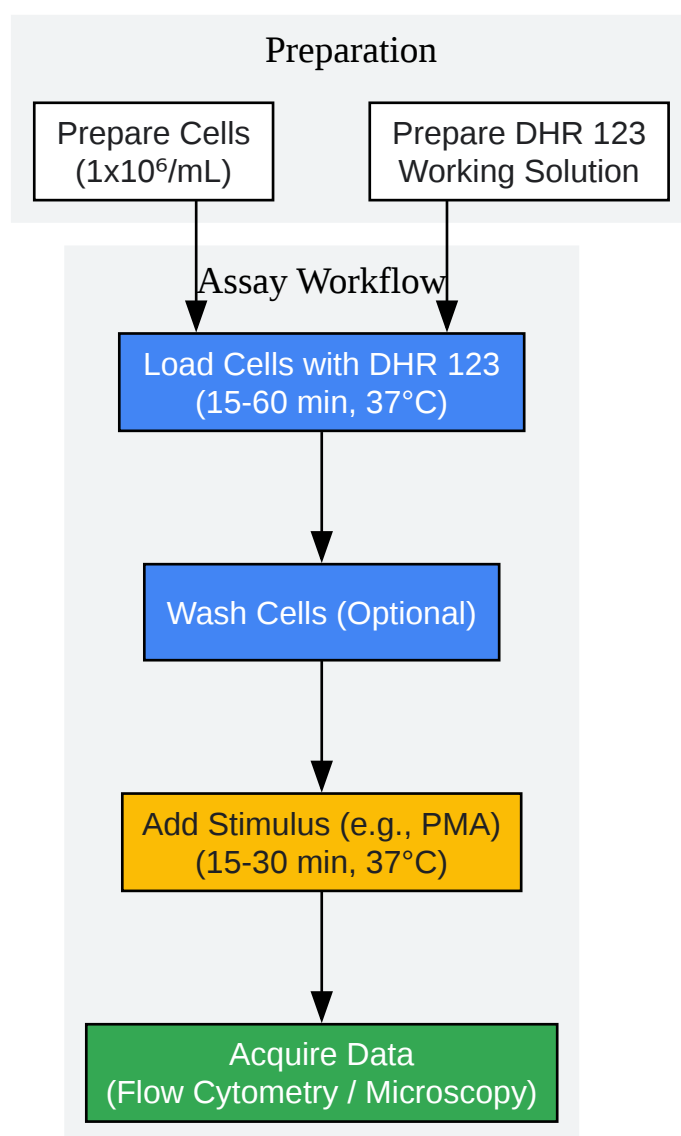
## Cellular Staining and ROS Induction

This protocol is a general guideline for suspension or adherent cells.

- **Cell Preparation:**
  - **Suspension Cells:** Harvest cells and wash them with PBS via centrifugation. Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a density of approximately  $1 \times 10^6$  cells/mL.<sup>[4][6]</sup>
  - **Adherent Cells:** Seed cells in a suitable plate (e.g., 96-well or 6-well plate) the day before the experiment to allow them to adhere.<sup>[4]</sup> On the day of the assay, remove the culture medium and wash the cells gently with pre-warmed PBS.
- **Loading with DHR 123:** Add the DHR 123 working solution to the cells.
- **Incubation:** Incubate the cells for 15-60 minutes at 37°C in the dark.<sup>[4][6]</sup> This allows the probe to diffuse across the cell membrane.
- **Washing (Optional but Recommended):** After incubation, wash the cells once with pre-warmed PBS to remove excess extracellular probe. This can be done by centrifugation for suspension cells or by aspiration and replacement of buffer for adherent cells.
- **Induction of Oxidative Stress:** Resuspend cells (or add buffer to adherent cells) in PBS or medium. Add the stimulus of interest to induce ROS production (e.g., Phorbol 12-myristate

13-acetate (PMA) at ~30 ng/mL, E. coli, or H<sub>2</sub>O<sub>2</sub>).<sup>[17][18]</sup> Include an unstimulated control (vehicle only) and a positive control.

- Final Incubation: Incubate the cells for an additional 15-30 minutes at 37°C in the dark to allow for ROS-mediated oxidation of DHR 123.<sup>[18]</sup>
- Data Acquisition: Immediately analyze the samples via flow cytometry, fluorescence microscopy, or a microplate reader. For flow cytometry, use a 488 nm laser for excitation and collect the emission signal in the green channel (typically around 525-535 nm).<sup>[3]</sup>



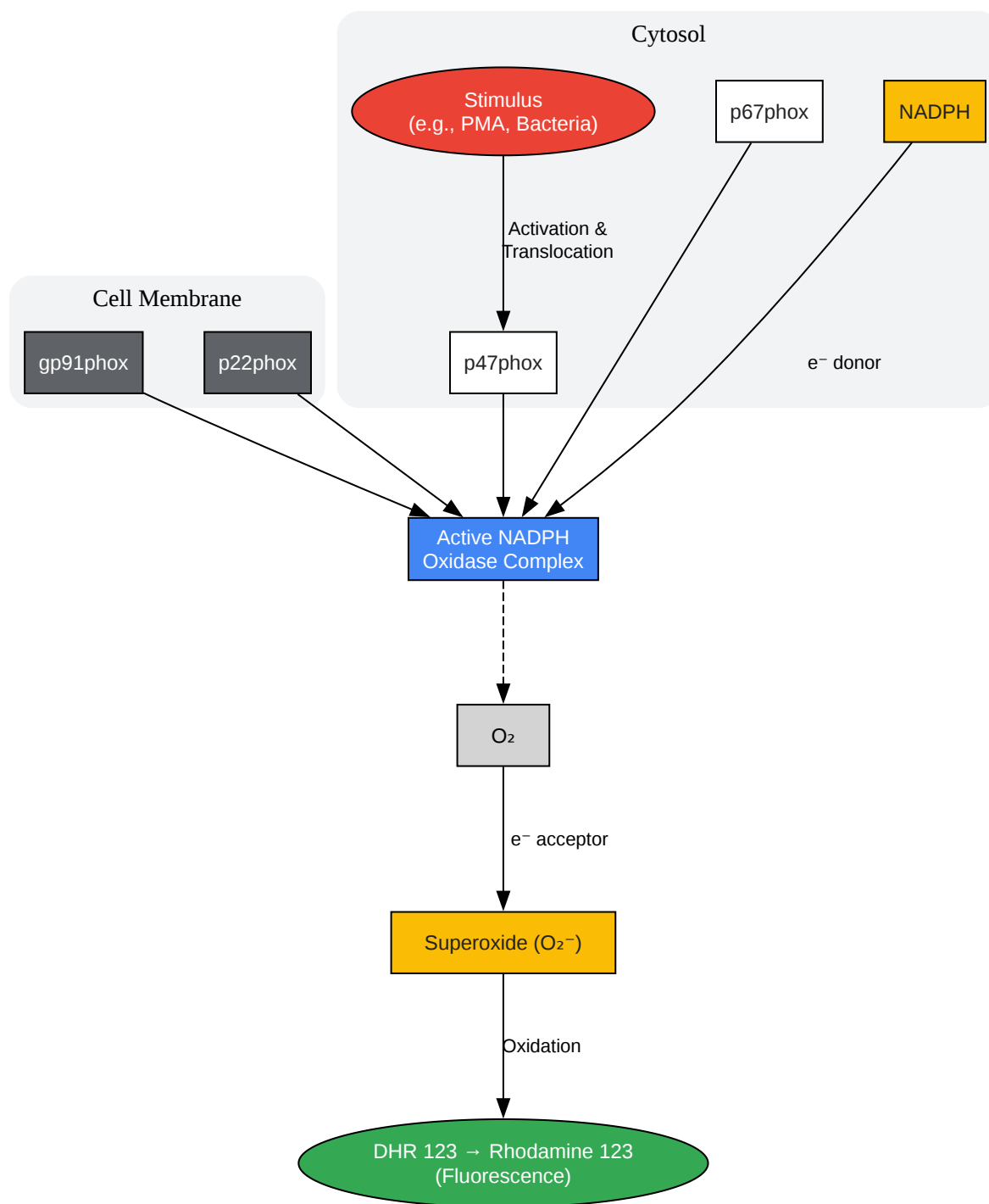
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Caption: General experimental workflow for intracellular ROS detection using DHR 123.

## Application in Signaling Pathways: The Neutrophil Oxidative Burst

A primary application of the DHR 123 assay is in immunology, specifically for diagnosing Chronic Granulomatous Disease (CGD) by assessing the neutrophil oxidative burst.<sup>[18]</sup> This process is initiated by the activation of the NADPH oxidase enzyme complex.

Upon stimulation by pathogens or agents like PMA, cytosolic components of the NADPH oxidase (p47phox, p67phox, p40phox) translocate to the membrane to assemble with the flavocytochrome b558 catalytic core (gp91phox and p22phox).<sup>[18]</sup> The activated enzyme complex transfers an electron from NADPH to molecular oxygen ( $O_2$ ), generating the superoxide anion ( $O_2^-$ ). Superoxide is then rapidly converted to other ROS, including hydrogen peroxide, which subsequently oxidize DHR 123, leading to a detectable fluorescent signal. A defect in any of the NADPH oxidase subunits results in a diminished or absent oxidative burst, which can be quantified by a reduced shift in fluorescence in the DHR assay.



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Caption: Simplified signaling pathway of the NADPH oxidase-mediated oxidative burst.

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